molecular formula C11H14N2OS B323408 N-(propan-2-ylcarbamothioyl)benzamide

N-(propan-2-ylcarbamothioyl)benzamide

Cat. No.: B323408
M. Wt: 222.31 g/mol
InChI Key: SNSGBKJFDFQRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(propan-2-ylcarbamothioyl)benzamide (CAS 5310-15-6) is a small molecule thiourea derivative of interest in various research fields. The compound serves as a versatile building block for synthesizing diverse heterocyclic and macromolecular compounds . Its molecular structure has been characterized by X-ray crystallography, revealing a planar central C2N2OS core that facilitates an intramolecular N—H⋯O hydrogen bond; the most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular N—H⋯S interactions . Compounds containing the thiourea linkage have demonstrated significant research value in medicinal chemistry, with studies showing that symmetrical and unsymmetrical thioureas exhibit anti-fungal activity against plant pathogens such as Penicillium expansum and Fusarium oxysporum . The synthesis is typically achieved by the reaction of benzoyl isothiocyanate with isopropylamine . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(propan-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C11H14N2OS/c1-8(2)12-11(15)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14,15)

InChI Key

SNSGBKJFDFQRNC-UHFFFAOYSA-N

SMILES

CC(C)NC(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)NC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Contextualizing N Propan 2 Ylcarbamothioyl Benzamide Within Thiourea and Benzoylthiourea Chemistry

Historical Development and Contemporary Significance of Thiourea (B124793) Derivatives in Organic Synthesis

Thiourea, a compound containing the >NCSN< moiety, and its derivatives have long been a cornerstone in the field of organic synthesis. bohrium.commdpi.com Historically, their utility was recognized in various industrial applications, including the vulcanization of rubber. wikipedia.org Over time, the focus has expanded dramatically, with thiourea derivatives now recognized as pivotal precursors and reagents in a multitude of chemical reactions. nih.gov One of the most common methods for synthesizing thiourea derivatives involves the reaction of amines with isothiocyanates. researchgate.netmdpi.com

The contemporary significance of thiourea derivatives is vast, stemming from their structural versatility and unique properties. rsc.orgrsc.org They are extensively used as building blocks for the synthesis of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines. nih.govresearchgate.netmdpi.com The presence of both N-H proton-donor groups and a sulfur atom allows for the formation of strong intra- and intermolecular hydrogen bonds, a property exploited in the field of organocatalysis. wikipedia.orgnih.gov In materials science, these compounds are investigated for use as chemosensors for detecting metal ions and anions, flame retardants, and polymers. nih.govnih.gov Furthermore, their ability to coordinate with metal ions makes them valuable ligands in the formation of transition metal complexes. bohrium.com The diverse applications underscore the sustained and escalating interest in these compounds within the scientific community. mdpi.comnih.gov

Importance of Benzoylthiourea (B1224501) Scaffolds as Versatile Building Blocks in Chemical Research

Within the large family of thiourea derivatives, N-acylthioureas, and specifically N-benzoylthioureas, represent a privileged and highly researched scaffold. rsc.orgrsc.org These compounds are characterized by the attachment of a benzoyl group to one of the nitrogen atoms of the thiourea core. This addition enhances the molecule's chemical functionality and rigidity, making it a versatile building block in synthetic chemistry. researchgate.net The synthesis of benzoylthioureas is commonly achieved by reacting a primary amine with benzoyl isothiocyanate, which can be generated in situ from benzoyl chloride and a thiocyanate (B1210189) salt. bohrium.comresearchgate.net

The importance of benzoylthiourea scaffolds lies in their wide-ranging applications across various fields of chemical research. nih.govresearchgate.net They serve as key intermediates for synthesizing more complex heterocyclic molecules. rsc.orgmdpi.com The presence of hard and soft donor atoms (oxygen, nitrogen, and sulfur) makes them excellent ligands for creating coordination complexes with diverse properties. rsc.orgrsc.org Research has demonstrated the utility of benzoylthiourea derivatives in areas such as materials science and catalysis. rsc.orgnih.gov Their structural features have been shown to be crucial for various biological activities, leading to extensive investigations into their potential applications in medicinal and agricultural chemistry. rsc.orgnih.govnih.gov

Chemical Classification and Nomenclatural Specificity of N-(propan-2-ylcarbamothioyl)benzamide

This compound is a specific derivative belonging to the class of N,N'-disubstituted thioureas. Its chemical structure consists of a central thiourea core (–NH–C(=S)–NH–) where one nitrogen atom is acylated with a benzoyl group (–C(=O)Ph) and the other nitrogen atom is substituted with an isopropyl group (–CH(CH₃)₂).

Based on its functional groups, it is classified as an N-acyl-N'-alkyl thiourea . The systematic IUPAC name for this compound is This compound .

The synthesis of this compound involves the reaction of benzoyl isothiocyanate with 2-aminopropane (isopropylamine). nih.gov The benzoyl isothiocyanate is typically prepared beforehand by reacting benzoyl chloride with ammonium (B1175870) thiocyanate. nih.gov

Detailed crystallographic studies have been performed on this compound, providing precise data on its molecular structure. nih.gov In its crystalline state, the central C₂N₂OS core is nearly planar, a conformation stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The crystal packing is characterized by the formation of dimers through hydrogen bonds. nih.gov

Crystallographic Data for this compound nih.gov
ParameterValue
Molecular FormulaC₁₁H₁₄N₂OS
Molecular Weight (g/mol)222.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2147 (4)
b (Å)5.3988 (2)
c (Å)19.6834 (7)
β (°)102.031 (4)
Volume (ų)1165.57 (7)
Z (formula units per cell)4

Overview of Research Trajectories for Related Acylthiourea and Thiourea Analogues

Research into thiourea and acylthiourea analogues continues to be a dynamic and expanding field, driven by the wide spectrum of their chemical properties and potential applications. rsc.orgnih.gov Current research trajectories are diverse, with significant efforts focused on several key areas.

One major trajectory is the synthesis of novel derivatives with enhanced or specific biological activities. mdpi.comresearchgate.net Scientists are exploring a vast chemical space by modifying the substituents on the thiourea or acylthiourea backbone. rsc.orgnih.gov These modifications include the introduction of various aryl, alkyl, and heterocyclic moieties to fine-tune the electronic and steric properties of the molecules. nih.gov The goal is to develop compounds with improved efficacy in areas such as antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory applications. mdpi.comrsc.orgmdpi.com

Investigated Biological Activities of Thiourea and Acylthiourea Derivatives
ActivityReferences
Anticancer mdpi.comrsc.orgmdpi.com
Antimicrobial (Antibacterial & Antifungal) nih.govmdpi.comnih.govnih.gov
Antiviral nih.govmdpi.comnih.gov
Anti-inflammatory mdpi.comrsc.orgmdpi.com
Enzyme Inhibition (e.g., Urease, Cholinesterase) nih.govrsc.orgnih.gov
Herbicidal & Insecticidal wikipedia.orgrsc.orgmdpi.com
Antioxidant nih.govmdpi.com
Antidiabetic rsc.orgresearchgate.net

Another significant research trend is the development of "green" and more efficient synthetic methodologies. mdpi.com This includes the use of automated synthetic systems and phase-transfer catalysts to improve reaction yields and reduce environmental impact. mdpi.commdpi.com

Furthermore, the application of thiourea derivatives in materials science and catalysis remains a vibrant area of investigation. nih.govresearchgate.net Researchers are designing new thiourea-based organocatalysts for asymmetric synthesis and developing novel fluorescent chemosensors for the detection of environmentally and biologically important ions. nih.govresearchgate.net The ability of these compounds to form stable metal complexes is also being exploited in the development of new catalytic systems and materials with unique electronic or magnetic properties. bohrium.comrsc.org

Synthetic Strategies and Reaction Pathways for N Propan 2 Ylcarbamothioyl Benzamide and Analogues

Classical and Contemporary Methodologies for Benzoylthiourea (B1224501) Synthesis

The most common and direct route to N-(propan-2-ylcarbamothioyl)benzamide and its analogues involves a two-step, one-pot reaction sequence. This method is valued for its operational simplicity and the ready availability of starting materials.

The synthesis typically commences with the formation of an acyl isothiocyanate intermediate. For this compound, this intermediate is benzoyl isothiocyanate. It is commonly generated in situ through the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, most frequently ammonium (B1175870) thiocyanate [KSCN is also used]. curresweb.comnih.govuzh.chnih.gov The reaction is typically carried out in a dry acetone (B3395972) solvent. curresweb.comnih.govnih.gov The benzoyl chloride is added dropwise to a stirred solution of ammonium thiocyanate in acetone. curresweb.comnih.gov The mixture is then heated to facilitate the formation of benzoyl isothiocyanate and a precipitate of ammonium chloride. nih.gov Some procedures specify refluxing the mixture for a period ranging from 20 minutes to 3 hours to ensure complete conversion. curresweb.comnih.govresearchgate.net The insoluble ammonium chloride byproduct is then typically removed by filtration, leaving the benzoyl isothiocyanate in the filtrate, ready for the subsequent step. nih.gov

Following the in situ generation of benzoyl isothiocyanate, the target compound is formed via a nucleophilic addition reaction. A solution of 2-aminoisopropane (also known as propan-2-amine or isopropylamine) in dry acetone is added to the filtrate containing the benzoyl isothiocyanate. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). libretexts.orglibretexts.org This addition is analogous to the well-known reaction of amines with carbonyl compounds. libretexts.orglibretexts.org The reaction mixture is then heated under reflux for several hours (e.g., 3 to 5 hours) to drive the reaction to completion. curresweb.comnih.gov Upon cooling and pouring the reaction mixture onto ice, the desired this compound precipitates as a solid. curresweb.comnih.gov The final product can be collected by filtration and purified by recrystallization, often from an ethanol/dichloromethane (B109758) mixture. curresweb.comnih.gov

The efficiency of benzoylthiourea synthesis is dependent on several factors, including temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing yield and purity. beilstein-journals.org The synthesis of this compound specifically reports a yield of 63% under reflux conditions in dry acetone. nih.gov

Temperature: Reflux temperature is commonly employed for both the formation of the isothiocyanate and the subsequent nucleophilic addition, ensuring a sufficient rate of reaction. curresweb.comnih.govnih.gov However, some protocols suggest that the isothiocyanate formation can occur at lower temperatures, even room temperature, particularly if a catalyst is used. chemicalbook.com Optimization studies for other thiourea (B124793) syntheses have shown that varying the temperature can significantly impact yield and reaction time. researchgate.net

Solvent Systems: Dry acetone is the most frequently cited solvent for this synthesis due to its ability to dissolve the reactants while allowing for the precipitation of the inorganic byproduct, ammonium chloride. curresweb.comnih.govnih.gov Other solvents like dichloromethane have also been used, sometimes in combination with acetone. chemicalbook.com The use of sustainable solvents like 2-MeTHF is also being explored in modern synthetic chemistry. rsc.org

Yield Enhancement: To improve yields, ensuring anhydrous (dry) conditions is critical, as the benzoyl chloride and benzoyl isothiocyanate intermediates are sensitive to hydrolysis. curresweb.comnih.gov Catalysts can also be employed. For instance, the use of PEG-400 as a phase-transfer catalyst has been reported to facilitate the formation of benzoyl isothiocyanate at room temperature. chemicalbook.com The stoichiometry of the reactants is another key parameter; typically, equimolar amounts of the acid chloride and ammonium thiocyanate are used. curresweb.com

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterConditionReference
Step 1 ReactantsBenzoyl chloride, Ammonium thiocyanate nih.gov
Step 2 Reactant2-amino-isopropane nih.gov
SolventDry Acetone nih.gov
TemperatureReflux nih.gov
Reaction Time3 hours (Step 1), 5 hours (Step 2) nih.gov
PurificationRecrystallization from ethanol/dichloromethane (1:1) nih.gov
Yield63% nih.gov

Advanced Synthetic Approaches to Thiourea-Containing Molecular Architectures

Beyond the classical synthesis, research has focused on developing more complex molecules where the thiourea moiety is part of a larger, often heterocyclic, structure. These advanced approaches expand the chemical space of thiourea derivatives. One study reported an unexpected cyclization reaction when attempting to synthesize a dipodal benzoylthiourea from isophthaloyl dichloride. uzh.ch Instead of the expected product, a novel benzoylthiourea derivative containing a triazinethione moiety was formed, demonstrating an unusual ring-closure mechanism. uzh.ch Another advanced strategy involves the chemical transformation of the thiourea group itself. For example, thiourea derivatives can serve as precursors for 1,5-disubstituted tetrazoles through an oxidative desulfurization and cyclization reaction with sodium azide. nih.gov Modern "enabling technologies" such as photochemistry and electrochemistry are also being explored as innovative and sustainable methods for the efficient preparation of diverse thiourea libraries. nih.govrsc.org

Exploration of Alternative Precursors and Catalytic Systems for Benzoylthiourea Formation

To overcome limitations of the classical methods or to develop greener synthetic routes, researchers are exploring alternative starting materials and catalysts. A novel, catalyst-free approach involves the activation of the N–C amide bond in N-acyl saccharin, which serves as a benzoyl chloride surrogate. rsc.org This method uses ammonium thiocyanate in a sustainable solvent, 2-MeTHF, to efficiently produce N-carbamothioylbenzamides. rsc.org The reaction can also be adapted for continuous-flow systems, highlighting its industrial applicability. rsc.org Other alternative precursors for the thiourea backbone include carbon disulfide, which can undergo condensation with amines to form thiourea derivatives. organic-chemistry.org Furthermore, the development of novel catalytic systems is an ongoing area of interest in organic synthesis. google.com While not yet specifically applied to this compound, the principles of using advanced organocatalysts or transition-metal catalysts to achieve higher efficiency and selectivity under milder conditions represent a promising avenue for future synthetic explorations in this area. beilstein-journals.orgnih.gov

Structural Elucidation and Spectroscopic Fingerprinting of N Propan 2 Ylcarbamothioyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of N-(propan-2-ylcarbamothioyl)benzamide is expected to exhibit distinct signals corresponding to the protons of the benzoyl and propan-2-yl moieties, as well as the two N-H protons. The aromatic protons of the phenyl ring typically appear as multiplets in the downfield region, generally between δ 7.45 and 8.00 ppm. hilarispublisher.com The two N-H protons are anticipated to present as singlets, with one significantly deshielded due to its involvement in an intramolecular hydrogen bond with the carbonyl oxygen. hilarispublisher.com The isopropyl group protons will show a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern for this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H (amide) ~12.6 Singlet
N-H (thiourea) ~11.6 Singlet
Aromatic C-H 7.4 - 8.0 Multiplet
Isopropyl C-H ~4.4 Multiplet/Septet

Note: Predicted values are based on data from structurally similar N-benzoyl thiourea (B124793) derivatives. hilarispublisher.com

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, distinct resonances are expected for the carbonyl carbon, the thiocarbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group. The thiocarbonyl (C=S) carbon is characteristically found at a very downfield shift, often around δ 179-180 ppm. researchgate.net The carbonyl (C=O) carbon also appears downfield, typically in the range of δ 165-170 ppm. japsonline.com The aromatic carbons will produce a set of signals between δ 125 and 145 ppm, while the aliphatic carbons of the isopropyl group will be observed in the upfield region of the spectrum. researchgate.netjapsonline.com

Table 2: Predicted ¹³C NMR Chemical Resonances for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S (thiocarbonyl) ~180
C=O (carbonyl) ~167
Aromatic C-ipso ~134
Aromatic C-H 127 - 132
Isopropyl C-H ~47

Note: Predicted values are based on data from structurally similar N-benzoyl thiourea derivatives. researchgate.netjapsonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is defined by several key absorption bands that confirm its structure. The presence of N-H stretching vibrations is typically observed in the region of 3300-3450 cm⁻¹. researchgate.netjapsonline.com A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1660-1670 cm⁻¹. researchgate.net The C-N stretching and N-H bending modes are found in the fingerprint region, while the thiocarbonyl (C=S) stretching vibration typically appears at a lower frequency, around 700-850 cm⁻¹. researchgate.netjapsonline.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amide & Thiourea 3300 - 3450
C-H Stretch (Aromatic) Phenyl Ring ~3100
C-H Stretch (Aliphatic) Isopropyl Group 2900 - 3000
C=O Stretch Carbonyl 1660 - 1670
N-H Bend Amide & Thiourea ~1510
C-N Stretch Amide & Thiourea ~1300

Note: Expected ranges are based on data from structurally similar benzoyl thiourea compounds. researchgate.netjapsonline.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments. This allows for the confirmation of the molecular weight and offers insights into the molecule's structure. The molecular formula for this compound is C₁₁H₁₄N₂OS, corresponding to a molecular weight of 222.30 g/mol . nih.gov The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 222. Key fragmentation patterns for N-benzoyl thioureas typically involve the cleavage of the benzoyl group (C₆H₅CO, m/z 105) and the loss of the alkyl substituent. hilarispublisher.com

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined to be monoclinic, belonging to the space group P2₁/c. nih.govrsc.org A significant feature of its molecular conformation is the planarity of the central C₂N₂OS core, which is facilitated by the formation of an intramolecular N—H···O hydrogen bond between the amide proton and the carbonyl oxygen, creating a stable six-membered ring motif known as an S(6) loop. rsc.org The terminal phenyl ring is inclined with respect to this central plane. rsc.org In the crystal packing, molecules form centrosymmetric dimers through intermolecular hydrogen bonds involving the thiourea group. rsc.org

Table 4: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₁H₁₄N₂OS nih.govrsc.org
Formula Weight 222.30 nih.govrsc.org
Crystal System Monoclinic nih.govrsc.org
Space Group P2₁/c rsc.orgresearchgate.net
a (Å) 11.2147 (4) nih.govrsc.org
b (Å) 5.3988 (2) nih.govrsc.org
c (Å) 19.6834 (7) nih.govrsc.org
β (°) 102.031 (4) nih.govrsc.org
Volume (ų) 1165.57 (7) nih.govrsc.org
Z 4 nih.govrsc.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. nih.gov The specific space group has been identified as P21/c, a common centrosymmetric space group. nih.govresearchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been precisely determined at a temperature of 293 K. nih.gov

Crystal Data
Crystal system Monoclinic
Space group P2₁/c
a (Å) 11.2147 (4)
b (Å) 5.3988 (2)
c (Å) 19.6834 (7)
β (°) 102.031 (4)
V (ų) 1165.57 (7)
Z 4
Calculated density (Mg m⁻³) 1.267
Radiation type Cu Kα
Wavelength (Å) 1.54184
Temperature (K) 293
Data sourced from reference nih.gov

Precision Analysis of Molecular Geometry and Conformation in the Solid State

The molecular structure of this compound reveals a largely planar central fragment. The six atoms comprising the C2N2OS residue are coplanar, with a root-mean-square (r.m.s.) deviation of 0.002 Å. nih.gov This planarity is a key feature influencing the molecule's electronic and interactive properties. The isopropyl group attached to one of the nitrogen atoms and the phenyl ring attached to the carbonyl group extend from this central plane. The solid-state conformation is a result of the minimization of steric hindrance and the maximization of favorable intramolecular and intermolecular interactions.

Characterization of Intramolecular Hydrogen Bonding Interactions (e.g., N—H···O hydrogen bond)

A significant feature of the molecular conformation is the presence of an intramolecular N—H···O hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the amide group and the oxygen atom of the carbonyl group, forming a stable six-membered ring, often referred to as an S(6) loop. nih.gov This type of intramolecular hydrogen bonding is a common motif in related benzamide (B126) structures and plays a crucial role in stabilizing the planar conformation of the central residue. nih.govmdpi.com

Intramolecular Hydrogen Bond Geometry (Å, °)
D—H···A N1—H1···O1
D—H 0.86(2)
H···A 2.08(2)
D···A 2.823(2)
D—H···A 144(2)
D = donor atom, A = acceptor atom. Data sourced from reference nih.gov

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., N—H···S interactions, centrosymmetric dimers, {⋯HNCS}2 synthons)

In the crystal lattice, molecules of this compound are organized through a network of intermolecular hydrogen bonds. The most prominent of these is the N—H···S interaction. nih.govresearchgate.net Pairs of molecules are linked by these hydrogen bonds, where the hydrogen atom of the thioamide group of one molecule interacts with the sulfur atom of a neighboring molecule. nih.gov This interaction leads to the formation of centrosymmetric dimers. nih.gov These dimers are characterized by the {⋯HNCS}2 synthon, a robust and predictable hydrogen-bonding motif in thiourea derivatives. nih.gov The packing of these dimers, viewed down the b-axis, reveals stacks of molecule pairs. nih.gov

Intermolecular Hydrogen Bond Geometry (Å, °)
D—H···A N2—H2···S1ⁱ
D—H 0.86(2)
H···A 2.62(2)
D···A 3.468(2)
D—H···A 168(2)
Symmetry code: (i) -x+2, -y+1, -z. D = donor atom, A = acceptor atom. Data sourced from reference nih.gov

Dihedral Angle Analysis and Planarity of Molecular Substructures (e.g., C2N2OS residue, phenyl ring inclination)

The planarity of the central C2N2OS residue is a defining characteristic of the molecule's structure. nih.gov However, the terminal phenyl ring is not coplanar with this central plane. nih.gov The dihedral angle between the mean plane of the C2N2OS residue and the phenyl ring is 42.10 (6)°. nih.gov This significant twist is likely a consequence of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the central residue, balanced with the electronic effects of conjugation.

Selected Dihedral Angles (°)
C7—N1—C8—S1 -179.3(1)
C7—N1—C8—N2 1.3(3)
C2—C1—C7—O1 -138.8(2)
C6—C1—C7—O1 42.1(3)
C2—C1—C7—N1 41.8(3)
C6—C1—C7—N1 -137.3(2)
C8—N2—C9—C10 -71.2(2)
C8—N2—C9—C11 168.0(2)
Data sourced from reference nih.gov

Theoretical Investigations and Quantum Chemical Modeling of N Propan 2 Ylcarbamothioyl Benzamide

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has become a popular and reliable method for investigating the structural and electronic properties of organic compounds due to its effective balance of computational cost and accuracy. nih.gov Methods like the B3LYP functional are frequently employed for these calculations. nih.govresearchgate.net

The first step in theoretical analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). DFT methods, such as B3LYP combined with basis sets like 6-31G(d) or 6-311G(d,p), are used to perform these optimizations. nih.govnih.govuokerbala.edu.iq The calculated geometric parameters (bond lengths and angles) can then be compared with experimental data obtained from techniques like X-ray crystallography.

For N-(propan-2-ylcarbamothioyl)benzamide, its crystal structure has been determined, showing that the central C2N2OS group of atoms is nearly planar. This planarity is supported by an intramolecular N—H⋯O hydrogen bond that forms a stable six-membered ring motif known as an S(6) loop. nih.govresearchgate.netdntb.gov.ua In this structure, the phenyl ring is significantly twisted relative to the central plane. nih.govresearchgate.net Theoretical calculations on similar acylthioureas accurately reproduce these key structural features, confirming the planarity of the thiourea (B124793) core and the intramolecular hydrogen bonding. researchgate.net

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters of Acylthiourea Derivatives Note: Theoretical data is for the related compound N–((2–acetylphenyl)carbamothioyl)benzamide, calculated at the B3LYP/6-311G(d,p) level, as a representative example. Experimental data is for this compound.

ParameterExperimental Bond Length (Å) nih.govTheoretical Bond Length (Å) researchgate.net
C=S1.6751.688
C=O1.2231.231
N-H (intramolecular bond)0.8600.998
C-N (amide)1.3781.383
C-N (thioamide)1.3191.397

This table illustrates the typical correlation between experimental data and theoretical predictions for this class of molecules.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

In acylthiourea derivatives, the HOMO is typically localized over the π-systems, particularly involving the sulfur and adjacent nitrogen atoms, while the LUMO is often centered on the carbonyl group and other electronegative atoms. researchgate.net This distribution dictates the molecule's behavior as a nucleophile (donating from the HOMO) or an electrophile (accepting into the LUMO).

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Acylthiourea Note: Data presented for N–((2–acetylphenyl)carbamothioyl)benzamide as a model compound.

ParameterEnergy (eV) researchgate.net
E (HOMO)-6.2488
E (LUMO)-2.1668
Energy Gap (ΔE)4.0820

This data provides insight into the electronic stability and reactivity profile of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface. uni-muenchen.deresearchgate.net It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (electron-rich), typically colored red, are prone to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are targets for nucleophilic attack. researchgate.netresearchgate.net

For acylthiourea compounds, MEP analysis typically reveals that the most negative potential is concentrated around the carbonyl oxygen and thiocarbonyl sulfur atoms, making them the primary sites for interaction with electrophiles. uokerbala.edu.iqresearchgate.net The most positive potential is usually found on the N-H protons, identifying them as the principal sites for nucleophilic interaction. researchgate.net This mapping provides a clear rationale for the observed intermolecular and intramolecular hydrogen bonding patterns. nih.gov

To gain a more quantitative understanding of reactivity at specific atomic sites, Fukui function and Mulliken population analyses are employed. researchgate.net Mulliken population analysis calculates the partial charge on each atom in the molecule, providing a numerical value for the electron distribution. researchgate.netresearchgate.net

Fukui functions are developed from DFT and are used to predict which atoms in a molecule are most likely to be involved in electrophilic or nucleophilic reactions. researchgate.netresearchgate.net By analyzing the electron density changes, these functions identify the most reactive sites. In acylthiourea derivatives, these analyses consistently identify the carbonyl oxygen and thiocarbonyl sulfur atoms as the most likely sites for electrophilic attack, which aligns with the qualitative predictions from MEP maps. researchgate.net

Table 3: Calculated Mulliken Atomic Charges for Key Atoms in a Representative Acylthiourea Note: Data presented for N–((2–acetylphenyl)carbamothioyl)benzamide as a model compound.

AtomMulliken Charge (a.u.) researchgate.net
S (thiocarbonyl)-0.40
O (carbonyl)-0.55
N (amide)-0.75
N (thioamide)-0.60

These values quantify the electron distribution and highlight the electronegative character of the O, S, and N atoms.

Theoretical calculations can predict the vibrational spectra (like infrared spectra) of a molecule. By using DFT methods such as B3LYP with a 6-31G(d) basis set, the vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Comparing the scaled theoretical frequencies with experimental IR spectra allows for a precise assignment of the observed vibrational bands to specific functional groups. For example, in related acylthioureas, the N-H stretching, C=O stretching, and C=S stretching vibrations are key diagnostic peaks that are accurately predicted by these theoretical methods. nih.gov

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Benzamide (B126) Derivative Note: Data for 2-chloro-N-(diethylcarbamothioyl)benzamide, calculated at the B3LYP/6-31G(d) level.

AssignmentExperimental Frequency nih.govScaled Theoretical Frequency nih.gov
N-H Stretch32183225
C-H Stretch (Aromatic)30643069
C=O Stretch16771680
C=C Stretch (Aromatic)15911592
C=S Stretch10831084

This comparison demonstrates the high accuracy of DFT in predicting vibrational spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of molecules. researchgate.net This approach involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The results are then compared to a reference compound (e.g., tetramethylsilane) to yield the chemical shifts (δ).

These theoretical predictions are highly valuable for interpreting complex experimental NMR spectra and for confirming molecular structures. For amide-containing compounds, DFT calculations can accurately reproduce ¹H and ¹³C NMR chemical shifts, provided that factors like solvent effects are considered. researchgate.net The GIAO method allows for the assignment of each resonance in the spectrum to a specific atom in the molecule, aiding in the complete characterization of compounds like this compound.

Conformational Behavior and Structural Stability Analysis

The conformational behavior and structural stability of this compound have been elucidated primarily through single-crystal X-ray diffraction studies. These investigations reveal a highly stable, specific conformation in the solid state, governed by a combination of steric and electronic factors.

A key structural feature is the planarity of the central benzoylthiourea (B1224501) core. nih.govresearchgate.netdntb.gov.ua The six atoms comprising this residue (C2N2OS) are essentially coplanar, with a root-mean-square (r.m.s.) deviation of only 0.002 Å. nih.govresearchgate.net This planarity is crucial for the molecule's stability. It facilitates the formation of a significant intramolecular hydrogen bond between the oxygen atom of the benzoyl group and the hydrogen on the adjacent nitrogen atom (N—H⋯O). nih.govdntb.gov.ua This interaction creates a stable six-membered ring, referred to as an S(6) loop in graph-set notation, which locks the conformation of the central linkage. nih.govresearchgate.net

The orientation of the terminal phenyl and isopropyl groups relative to this central plane is also well-defined. The phenyl ring is significantly twisted out of the plane of the C2N2OS core, with a reported dihedral angle of 42.10 (6)°. nih.govdntb.gov.ua This twisted conformation minimizes steric hindrance while allowing for some degree of electronic communication. In the crystal packing, the most prominent intermolecular interaction is the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons, a common feature in thiourea-containing compounds. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for this compound This table is interactive. You can sort and filter the data.

ParameterValueReference
Chemical formulaC₁₁H₁₄N₂OS nih.govresearchgate.net
Molecular weight222.30 g/mol nih.govresearchgate.net
Crystal systemMonoclinic nih.govresearchgate.net
Space groupP2₁/c researchgate.net
a (Å)11.2147 (4) nih.govresearchgate.net
b (Å)5.3988 (2) nih.govresearchgate.net
c (Å)19.6834 (7) nih.govresearchgate.net
β (°)102.031 (4) nih.govresearchgate.net
Volume (ų)1165.57 (7) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Temperature (K)293 nih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. nih.gov This method is instrumental in drug discovery and medicinal chemistry for identifying potential biological targets and understanding structure-activity relationships. scilit.comjppres.com

Despite the application of molecular docking to a wide range of benzamide and thiourea derivatives to investigate their potential as inhibitors for various enzymes, a review of the current scientific literature reveals no specific molecular docking studies for this compound. researchgate.netscilit.comjppres.com While research on analogous compounds, such as N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamides, has explored their interactions with targets like E. coli dihydroorotase, specific data regarding the binding affinity, interaction modes, or potential protein targets for this compound is not available. researchgate.net

Computational Analysis of Resonance Effects and Partial Double Bond Character in Thiourea Linkages

The electronic structure of the thiourea linkage within this compound is heavily influenced by resonance. The experimentally observed planarity of the C2N2OS core, as determined by X-ray crystallography, provides strong evidence for significant electron delocalization across this moiety. nih.govdntb.gov.ua This planarity allows for the effective overlap of p-orbitals on the sulfur, carbon, and nitrogen atoms, facilitating the delocalization of π-electrons.

This resonance has several important consequences for the bonding within the thiourea linkage:

Partial Double Bond Character: The C-N bonds within the N-C(S)-N fragment are not pure single bonds. Due to resonance, they acquire a partial double bond character. This makes them shorter and more rigid than a typical C-N single bond, contributing to the planarity of the group.

Delocalization onto Sulfur: The π-electrons are also delocalized onto the sulfur atom, which gives the C=S bond a degree of single-bond character.

Charge Distribution: Resonance leads to a redistribution of electron density, with the nitrogen atoms becoming less basic and the sulfur atom carrying a partial negative charge.

While specific computational studies employing methods like Natural Bond Orbital (NBO) analysis have not been published for this compound, such techniques are commonly used for related compounds like N–((2–Acetylphenyl)carbamothioyl)benzamide. scilit.com These analyses quantify the resonance energies and the precise nature of the orbitals involved, confirming the qualitative picture derived from experimental structural data. The planarity observed in this compound strongly suggests that similar delocalization and partial double bond characteristics are fundamental to its electronic structure. nih.govscilit.com

Coordination Chemistry and Metal Complexation Dynamics of Thiourea Ligands

Ligand Characterization: Identification of Potential Donor Atoms (Sulfur, Oxygen, Nitrogen)

N-(propan-2-ylcarbamothioyl)benzamide is a member of the N-acylthiourea class of compounds, which are recognized as excellent ligands due to their structural features. nih.gov The molecule possesses multiple potential donor atoms—sulfur, oxygen, and nitrogen—which can engage in coordination with metal ions. nih.gov The core of the ligand consists of a C₂N₂OS residue. X-ray crystallography of this compound reveals that the six atoms of this central residue are coplanar, with a root-mean-square deviation of 0.002 Å. dntb.gov.uanih.gov This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring, referred to as an S(6) loop. dntb.gov.uanih.gov

The key potential donor sites are:

The thiocarbonyl sulfur atom (C=S): The sulfur atom, with its available lone pairs, is a primary site for coordination to metal centers. nih.govresearchgate.net

The carbonyl oxygen atom (C=O): The oxygen atom of the benzoyl group is another significant potential donor atom. nih.govresearchgate.net

The nitrogen atoms: The two nitrogen atoms within the thiourea (B124793) backbone also have lone pairs and can participate in complex formation. nih.gov

The presence of these multiple heteroatoms confers a range of bonding possibilities, making this compound and related acylthioureas versatile ligands in coordination chemistry. nih.govacs.org

Crystal Data for this compound
ParameterValueReference
Chemical FormulaC₁₁H₁₄N₂OS nih.gov
Molecular Weight (g/mol)222.30 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)11.2147 (4) nih.gov
b (Å)5.3988 (2) nih.gov
c (Å)19.6834 (7) nih.gov
β (°)102.031 (4) nih.gov
Volume (ų)1165.57 (7) nih.gov
Z4 nih.gov

Synthetic Strategies for the Formation of Metal Complexes

The synthesis of metal complexes with this compound first requires the preparation of the ligand itself. A common method involves a two-step process. Initially, an acyl isothiocyanate is formed by reacting the corresponding acyl chloride (e.g., benzoyl chloride) with a thiocyanate (B1210189) salt like ammonium (B1175870) thiocyanate in a dry solvent such as acetone (B3395972). nih.gov The resulting benzoyl isothiocyanate is then reacted in situ with the appropriate amine, in this case, 2-amino-isopropane (isopropylamine), to yield the final this compound ligand. nih.gov

Once the ligand is obtained, metal complexes can be synthesized through several general strategies:

Direct reaction with metal salts: A widely used method involves the reaction of the ligand with a metal(II) salt, such as a chloride or acetate (B1210297) salt of the desired metal (e.g., CuCl₂, Ni(OAc)₂, CoCl₂). researchgate.netsjpas.com These reactions are typically carried out by mixing solutions of the ligand and the metal salt in a suitable solvent, sometimes with heating to facilitate the reaction. researchgate.netresearchgate.net

Base-assisted deprotonation: For complexes where the ligand acts as an anion, a base is often used. For instance, a Cu(II) complex was formed by dissolving the ligand in DMSO, adding a solution of NaOH to deprotonate it, and then adding an aqueous solution of CuCl₂ dropwise. nih.govsemanticscholar.org This method promotes coordination by creating a negatively charged ligand that can more readily bind to the cationic metal center.

These synthetic routes allow for the formation of a variety of metal complexes, including those with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netsjpas.comresearchgate.net The final product's structure and stoichiometry can be influenced by the choice of metal salt, solvent, and reaction conditions.

Structural Characterization of Metal Complexes (e.g., Cu(II), Ni(II))

The structural elucidation of metal complexes derived from this compound and its analogs is critical for understanding their properties. The flexible coordination behavior of the acylthiourea backbone allows for the formation of diverse molecular architectures.

Elucidation of Coordination Modes (e.g., Monodentate, Bidentate, Tridentate)

Acylthiourea ligands like this compound can adopt several coordination modes, which are influenced by the metal ion, other ancillary ligands, and reaction conditions. acs.orgacs.org

Monodentate Coordination: The ligand can coordinate to a metal center through only one atom. The most common monodentate mode involves coordination solely through the sulfur atom of the thiocarbonyl group. acs.orgnih.gov This is often observed in solution and in certain solid-state structures. acs.org

Bidentate Coordination: This is a very common mode for acylthiourea ligands, where they form a chelate ring with the metal ion. Two primary bidentate modes are reported:

O,S-Bidentate: The ligand coordinates through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. nih.govsjpas.com This mode is frequently observed and often involves the deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups.

N,S-Bidentate: Coordination can also occur through one of the nitrogen atoms and the thiocarbonyl sulfur. acs.org This results in a smaller, four-membered chelate ring, which has been observed in some Ru(II) complexes. acs.org

Bridging Coordination: In some cases, particularly in binuclear complexes, the ligand can bridge two metal centers. For example, a μ-S bridging mode, where the sulfur atom coordinates to two different metal ions, has been reported. researchgate.net

The specific coordination mode can be influenced by the synthetic route. For example, studies on Ru(II) complexes showed that different synthetic pathways could selectively produce either monodentate (S) or bidentate (S,O) coordinated complexes. acs.orgnih.gov

Determination of Coordination Geometry and Stereochemistry

The coordination number and geometry around the central metal ion in complexes of N-acylthioureas are diverse, depending on the metal and the stoichiometry of the complex.

Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions like Zn(II) and for some Co(II) and Cu(I) complexes. nih.govresearchgate.netresearchgate.net For example, Co(II) and Zn(II) complexes with related carboxamide ligands have been reported to adopt tetrahedral geometries. researchgate.netresearchgate.net

Square-Planar Geometry: This is a characteristic geometry for d⁸ metal ions like Ni(II) and Pt(II), as well as many Cu(II) complexes. nih.govresearchgate.netresearchgate.net Studies on analogous ligands have shown that their Ni(II) and Cu(II) complexes often exhibit a distorted square-planar geometry. researchgate.netresearchgate.net

Octahedral Geometry: Six-coordinate octahedral structures are also frequently observed, particularly for metals like Mn(II) and Co(II). sjpas.com These complexes typically have a general formula of [M(L)₂X₂], where L is the bidentate acylthiourea ligand and X is a monodentate ligand like a halide. sjpas.comseejph.com

Other Geometries: Less common geometries such as four-coordinated see-saw for Ni(II) and five-coordinate square pyramidal for Cu(II) have also been characterized in complexes with structurally similar ligands. nih.govmdpi.com

Common Coordination Geometries for Metal Complexes of Acylthiourea Analogs
Metal IonCoordination GeometryExample SystemReference
Cu(II)Distorted Square-Planar / Square PyramidalThiophene-2-carboxamide / Pyridine carboxamide complexes researchgate.net, researchgate.net, mdpi.com
Ni(II)Distorted Square-Planar / See-sawThiophene-2-carboxamide / Hydrazinecarbothioamide complexes researchgate.net, researchgate.net, nih.gov
Co(II)Tetrahedral / OctahedralThiophene-2-carboxamide / Pyrimidine-thiourea complexes researchgate.net, sjpas.com, researchgate.net
Zn(II)TetrahedralThiophene-2-carboxamide complexes researchgate.net, researchgate.net
Mn(II)OctahedralPyrimidine-thiourea complexes sjpas.com

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for confirming the coordination of the ligand to the metal center and for probing the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides direct evidence of coordination. Upon complexation, the vibrational frequencies of the C=O and C=S groups are key indicators. Coordination through the carbonyl oxygen typically leads to a shift of the ν(C=O) band to a lower frequency (red shift). nih.govsemanticscholar.org Similarly, the involvement of the thiocarbonyl sulfur in bonding alters the position of the ν(C=S) band. Changes in the N-H stretching vibrations can also indicate deprotonation or involvement in coordination. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying these complexes, especially in the case of diamagnetic metal ions like Zn(II). The chemical shifts of protons and carbons near the potential donor atoms are sensitive to the coordination environment. For example, a downfield shift of the N-H proton signal upon complexation can be observed. nih.gov Comparing the spectrum of the free ligand with that of the complex helps identify the binding sites.

Electronic (UV-Vis) Spectroscopy: For complexes of transition metals like Cu(II) and Ni(II), UV-Vis spectroscopy is used to study the d-d electronic transitions. The position and intensity of these absorption bands provide information about the coordination geometry around the metal ion (e.g., distinguishing between octahedral and tetrahedral or square-planar environments). sjpas.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic species, such as Cu(II) complexes. X-band EPR spectra can reveal the symmetry of the metal ion's environment (e.g., axial vs. rhombic) and provide insights into the nature of the metal-ligand bonding, helping to support proposed structures. mdpi.com

Together, these spectroscopic methods, often combined with single-crystal X-ray diffraction, provide a comprehensive picture of the structure and bonding in metal complexes of this compound. researchgate.netresearchgate.net

Supramolecular Assemblies and Non Covalent Interactions Involving N Propan 2 Ylcarbamothioyl Benzamide

Role of Hydrogen Bonding in Directing Supramolecular Architectures

Hydrogen bonding is a primary directional force in the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, dictating both the molecular conformation and the extended supramolecular assembly. The molecule features both hydrogen bond donor (N-H) and acceptor (C=O, C=S) sites, leading to a predictable and stable hydrogen-bonding network.

In the crystal structure of this compound, the central C₂N₂OS core is essentially planar. nih.gov This planarity is stabilized by a key intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring, described by the graph-set notation S(6). nih.govdntb.gov.ua This intramolecular interaction locks the conformation of the benzoyl and thiourea (B124793) fragments relative to each other.

Beyond the individual molecule, intermolecular hydrogen bonds are crucial in building the larger supramolecular architecture. The most significant of these is an N—H⋯S interaction that links molecules together. nih.gov This interaction involves the second N-H group (from the propan-2-ylamino side) and the sulfur atom of an adjacent molecule. This recurring pattern of hydrogen bonding is a common and powerful tool in the crystal engineering of thiourea-containing compounds, enabling the construction of robust, extended structures. researchgate.netrsc.org The directionality and specificity of these hydrogen bonds are critical in controlling the assembly process. rsc.org

Table 1: Hydrogen Bond Geometry for this compound Data sourced from crystallographic analysis. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry
N1-H1A···O10.862.052.784(3)142Intramolecular
N2-H2A···S10.862.643.484(2)167Intermolecular (i)

(i) Symmetry code: -x+1, -y+1, -z+1

Formation of Centrosymmetric Dimers and Other Supramolecular Synthons in Crystal Packing

A predominant feature in the crystal packing of this compound is the formation of centrosymmetric dimers. nih.govresearchgate.net These dimers are formed through a pair of the aforementioned intermolecular N—H⋯S hydrogen bonds. This specific and reliable pairing interaction is known as a supramolecular synthon, a robust structural unit that can be used to predictably design crystal structures.

Analysis of Weak Interactions (e.g., C-H···S, π-π stacking) in Solid-State Structures

The sulfur atom in the thiourea group is an excellent hydrogen bond acceptor, not only for strong N-H donors but also for weaker C-H donors. acs.org In the crystal structures of similar thiourea derivatives, C–H···S interactions are frequently observed, where hydrogen atoms from alkyl or aryl groups interact with the sulfur atom of a neighboring molecule. researchgate.net These interactions, though individually weak, collectively contribute to the cohesion and stability of the crystal packing.

Given the presence of a phenyl ring in this compound, π-π stacking is another potential interaction that can influence the solid-state structure. However, the significant tilt of the phenyl ring relative to the core plane and the arrangement of the centrosymmetric dimers may not be conducive to strong, parallel-displaced or face-to-face π-π stacking. nih.gov Instead, weaker C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are often found in such arrangements. The analysis of intermolecular contacts in related structures often reveals a network of these weaker forces that guide the final crystal packing. researchgate.netmdpi.com

Design Principles for Supramolecular Materials based on Thiourea Scaffolds

The thiourea moiety is a versatile and powerful building block in supramolecular chemistry and materials design due to its unique structural and electronic properties. The design of functional materials based on this scaffold relies on several key principles.

Predictable Hydrogen Bonding: As seen with this compound, the N-H and C=S groups provide reliable and directional hydrogen bonding sites. nih.gov This allows for the programmed assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net The strength and directionality of the N-H···S and N-H···O synthons are fundamental to this design principle. rsc.org

Versatility and Tunability: The thiourea core can be readily functionalized with a wide variety of substituents at one or both nitrogen atoms. This allows for the fine-tuning of properties such as solubility, electronic character, and the introduction of other functional groups for sensing, catalysis, or biological activity. researchgate.netnih.gov This inherent flexibility facilitates the synthesis of a vast range of core structures with diverse properties. researchgate.net

Coordination Chemistry: The thiourea unit contains both a "hard" oxygen donor (if acylated) and a "soft" sulfur donor, making it a versatile ligand for coordinating with a wide range of metal ions. researchgate.net This property is exploited in the design of metallo-supramolecular polymers, where metal-ligand coordination acts as a reversible cross-link, leading to materials with properties like self-healing and stimuli-responsiveness.

Template-Directed Synthesis: The defined geometry and hydrogen-bonding capacity of thiourea allow it to act as a molecular template. It can pre-organize other molecules (guests) in the solid state through co-crystallization, enabling specific chemical reactions, such as photodimerizations, that would not occur or would be unselective in the absence of the template. acs.org

By leveraging these principles, scientists can design and construct a wide array of advanced supramolecular materials, from gels and liquid crystals to porous frameworks and functional polymers, all built upon the robust and versatile thiourea scaffold.

Table 2: Crystal Data and Structure Refinement for this compound Data sourced from crystallographic analysis. nih.gov

ParameterValue
Empirical FormulaC₁₁H₁₄N₂OS
Formula Weight222.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2147 (4)
b (Å)5.3988 (2)
c (Å)19.6834 (7)
β (°)102.031 (4)
Volume (ų)1165.57 (7)
Z4
Temperature (K)293
RadiationCu Kα
µ (mm⁻¹)2.27
R[F² > 2σ(F²)]0.049
wR(F²)0.146

Mechanistic Insights into Chemical Transformations Involving N Propan 2 Ylcarbamothioyl Benzamide

Detailed Reaction Mechanisms for Thiourea (B124793) Compound Formation (e.g., Nucleophilic Substitution)

The formation of N-(propan-2-ylcarbamothioyl)benzamide, a member of the N-acylthiourea class of compounds, is typically achieved through a multi-step synthesis that hinges on principles of nucleophilic substitution and addition. A common and efficient synthetic route involves the initial formation of an isothiocyanate intermediate, which subsequently reacts with an amine. mdpi.commdpi.com

The process commences with the reaction between a benzoyl halide, such as benzoyl chloride, and a thiocyanate (B1210189) salt, commonly ammonium (B1175870) thiocyanate or potassium thiocyanate. nih.govresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate ion (SCN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the displacement of the chloride leaving group and the formation of benzoyl isothiocyanate. mdpi.comresearchgate.net The reaction is often carried out in an anhydrous solvent like acetone (B3395972) to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate. nih.gov

The key intermediate, benzoyl isothiocyanate, is highly reactive towards nucleophiles due to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The second stage of the synthesis involves the nucleophilic addition of an amine, in this case, propan-2-amine (isopropylamine), to the benzoyl isothiocyanate. mdpi.comnih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the isothiocyanate group. This addition reaction breaks the carbon-nitrogen double bond of the isothiocyanate, leading to the formation of the this compound product. researchgate.net

Formation of Benzoyl Isothiocyanate: Benzoyl Chloride + Ammonium Thiocyanate → Benzoyl Isothiocyanate + Ammonium Chloride nih.gov

Nucleophilic Addition: Benzoyl Isothiocyanate + Propan-2-amine → this compound nih.gov

This mechanism is a versatile method for producing a wide array of N-acylthiourea derivatives by varying the starting acid chloride and amine. mdpi.comnih.gov The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can improve the yield of the initial isothiocyanate formation. mdpi.com

Table 1: Key Steps in the Formation of this compound

StepReactantsIntermediate/ProductReaction Type
1Benzoyl chloride, Ammonium thiocyanateBenzoyl isothiocyanateNucleophilic Acyl Substitution
2Benzoyl isothiocyanate, Propan-2-amineThis compoundNucleophilic Addition

Investigation of Mechanistic Pathways for Derivatization and Transformation Reactions

This compound and related N-acylthioureas serve as versatile building blocks for the synthesis of various other compounds, including heterocyclic systems and thioamides. wikipedia.orgnih.gov The reactivity of the thiourea moiety allows for several transformation pathways.

Cyclization and Heterocycle Formation: Thiourea derivatives are important precursors for pyrimidine (B1678525) synthesis. The mechanism involves the condensation of the thiourea with a β-dicarbonyl compound. The reaction is initiated by the nucleophilic attack of one of the thiourea nitrogen atoms on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. A final desulfurization step can yield the corresponding pyrimidine. wikipedia.org

Oxidative Cyclization and Decomposition: The transformation of N-acylthioureas can also be influenced by the reaction conditions and catalysts used. For instance, studies on N-substituted-N'-benzoylthioureas have shown that treatment with reagents like polymer-supported tribromide or iodine-alumina can lead to decomposition, yielding the respective benzamides and thiobenzamides. researchgate.net The mechanistic pathway for this decomposition is influenced by the electronic nature of substituents on the aryl group. Electron-donating groups tend to favor the formation of benzamide (B126), while electron-withdrawing groups favor the formation of thiobenzamide. researchgate.net When a different catalyst, such as diacetoxyiodobenzene (DIB), is used, the reaction pathway can shift dramatically, leading to the formation of benzoxazole amides instead of the expected benzothiazoles or decomposition products. This transformation is believed to proceed through a carbodiimide intermediate, followed by an intramolecular C-O bond formation. researchgate.net

Transformation to Thioamides: A related transformation involves the conversion of benzamides to their corresponding thioamides. While not a direct derivatization of the title compound, the mechanism provides insight into the chemistry of the thioamide functional group. A one-pot protocol can transform N-aryl-substituted benzamides into benzimidoyl chlorides using thionyl chloride. These intermediates then react with a thiating reagent, such as N-isopropyldithiocarbamate isopropyl ammonium salt, to yield the final N-aryl-substituted benzothioamide. nih.govresearchgate.net The mechanism involves the formation of a thioanhydride intermediate which then rearranges to the more stable thioamide. nih.gov

Thermal Decomposition for Metal Sulfide Deposition: N,N-disubstituted-N′-acylthiourea compounds can act as ligands for transition metals. These metal complexes can undergo thermal decomposition to deposit thin films of metal sulfides. nih.gov The mechanism of decomposition is influenced by the substituents on the ligand, which affect the decomposition temperature. This process is utilized in methods like Aerosol Assisted Chemical Vapor Deposition (AACVD). nih.gov

Table 2: Transformation Reactions of N-Acylthiourea Derivatives

Reaction TypeReagents/ConditionsProductsMechanistic Feature
Heterocycle Synthesisβ-Dicarbonyl compoundsPyrimidine derivativesCondensation, Cyclization, Desulfurization wikipedia.org
DecompositionPolymer-supported tribromide, Iodine-aluminaBenzamides, ThiobenzamidesDependent on electronic effects of substituents researchgate.net
Oxidative CyclizationDiacetoxyiodobenzene (DIB)Benzoxazole amidesProceeds via a carbodiimide intermediate researchgate.net
Thermal DecompositionHeat (in metal complexes)Metal SulfidesLigand decomposition pathway nih.gov

Kinetic Studies and Determination of Rate-Determining Steps in Related Benzamide Reactions

Alkaline Hydrolysis of Benzamides: Kinetic studies on the alkaline hydrolysis of benzamide and its N-substituted derivatives have been performed to elucidate the reaction mechanism. The hydrolysis of benzamides in the presence of a hydroxide ion typically involves the nucleophilic attack of OH⁻ on the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to form a carboxylate and an amine (or ammonia) can occur through different pathways, and identifying the rate-determining step is key to understanding the mechanism. acs.org For some N-(hydroxymethyl)benzamide derivatives under basic conditions, the rate-limiting process can change depending on the hydroxide concentration, shifting from water-catalyzed leaving-group elimination at low base concentrations to rate-limiting addition of hydroxide at high base concentrations. researchgate.net

Gold-Catalyzed Cyclization of N-Propargyl Benzamide: In a different context, the gold-catalyzed cyclization of N-propargyl benzamide to an oxazoline has been a subject of detailed mechanistic and kinetic studies. It was found that the rate-determining step is solvent-dependent. nih.gov In a non-coordinating solvent like dichloromethane (B109758) (DCM), protodeauration of a vinyl gold intermediate is the rate-limiting step. However, in a protic solvent like methanol (MeOH), the rate-determining step switches to the initial π-activation and nucleophilic attack on the gold-activated alkyne. nih.gov This switch was identified through kinetic isotope effect (KIE) studies, where deuteration at specific positions of the molecule led to different reaction rates, providing evidence for the change in the RDS. nih.gov

Table 3: Factors Influencing Rate-Determining Steps in Benzamide Reactions

ReactionSystemRate-Determining StepInfluencing Factors
Alkaline HydrolysisN-(hydroxymethyl)benzamide derivatives in aqueous baseVaries: Leaving-group elimination vs. Nucleophilic additionHydroxide concentration researchgate.net
CyclizationGold-catalyzed reaction of N-propargyl benzamideVaries: Protodeauration vs. Alkyne π-activationSolvent (e.g., Dichloromethane vs. Methanol) nih.gov

Rational Design and Synthetic Exploration of N Propan 2 Ylcarbamothioyl Benzamide Derivatives and Analogues

Systematic Structural Modifications and Substituent Effects on the Thiourea (B124793) Backbone

The core structure of N-(propan-2-ylcarbamothioyl)benzamide features a benzoyl group attached to one nitrogen atom of the thiourea and an isopropyl group on the other. This arrangement provides multiple points for systematic structural modifications to fine-tune the molecule's physicochemical and biological properties. The synthesis of the parent compound is a well-established procedure. It involves the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, typically ammonium (B1175870) or potassium thiocyanate, to form benzoyl isothiocyanate in situ. This intermediate is then reacted with propan-2-amine to yield this compound.

While extensive research on the systematic modification of this compound itself is limited in publicly available literature, a wealth of information exists for the broader class of N-acyl-N'-substituted thioureas. These studies provide valuable insights into the effects of various substituents on the thiourea backbone.

Substituent Effects on the Benzoyl Moiety:

Modifications to the phenyl ring of the benzoyl group have been shown to significantly impact the biological activity of N-acylthioureas. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution across the entire molecule, influencing its ability to interact with biological targets. For instance, in a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides, the nature and position of substituents on the N-phenyl ring were found to be critical for their anti-inflammatory activity. nih.gov Specifically, compounds with 2,4-dibromo and 2-nitro substitutions exhibited significantly higher anti-inflammatory potency compared to the parent compound. nih.gov

Substituent Effects on the N'-substituent:

The nature of the substituent on the second nitrogen of the thiourea core also plays a crucial role in determining the compound's properties. While the focus of this article is on the N'-(propan-2-yl) derivative, studies on analogous series with different alkyl or aryl groups at this position demonstrate the importance of steric and electronic factors. For example, in a series of N-benzoyl-N'-phenylthiourea derivatives, the presence of chloro-substituents on the phenyl ring was found to enhance cytotoxic activity against MCF-7 breast cancer cells. researchgate.net The lipophilicity of the N'-substituent has also been identified as a key factor influencing biological activity in quantitative structure-activity relationship (QSAR) studies of N-benzoyl-N'-phenylthiourea derivatives. researchgate.netnih.gov

Interactive Data Table: Substituent Effects in N-Acylthiourea Analogs

Scaffold Substituent(s) Observed Effect Reference
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide2,4-dibromo on N-phenylIncreased anti-inflammatory activity nih.gov
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide2-nitro on N-phenylIncreased anti-inflammatory activity nih.gov
N-benzoyl-N'-phenylthiourea2,4-dichloro on benzoylPotent cytotoxic activity against MCF-7 cells researchgate.net
N-acyl-N'-heterocyclic thioureasBenzothiazole (B30560), 6-methylpyridineAnti-biofilm activity against E. coli

Disclaimer: The data presented in this table is for structurally related N-acylthiourea analogs due to the limited availability of systematic modification studies on this compound itself.

Synthesis of Multiheterocyclic and Macromolecular Compounds Incorporating Thiourea Linkages

The this compound scaffold is a valuable starting material for the synthesis of more complex molecular architectures, including multiheterocyclic and macromolecular compounds. The thiourea linkage, with its reactive sulfur and nitrogen atoms, can participate in a variety of cyclization and polymerization reactions.

Synthesis of Multiheterocyclic Compounds:

N-acylthioureas are well-established precursors for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, thiadiazoles, and pyrimidines. These cyclization reactions typically involve the reaction of the thiourea with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings. While specific examples starting from this compound are not extensively documented, the general reactivity pattern of N-acylthioureas suggests its high potential in this area. Studies on other N-acylthioureas have demonstrated the synthesis of novel heterocyclic systems with a range of biological activities, including antimicrobial and fungicidal properties. For instance, N-acylthiourea derivatives carrying heterocyclic rings like thiazole, benzothiazole, pyridine, and pyrimidine (B1678525) have been synthesized and shown to possess significant anti-biofilm and antioxidant activities.

Synthesis of Macromolecular Compounds:

The bifunctional nature of the thiourea linkage also makes it an attractive component for the synthesis of polymers. Polythioureas can be prepared through various polymerization techniques, including polycondensation reactions. The incorporation of the this compound moiety into a polymer backbone could impart unique properties to the resulting material, such as enhanced thermal stability or specific recognition capabilities. While the direct polymerization of this compound has not been widely reported, related research on the synthesis of polymers containing thioamide and benzamide (B126) linkages provides a proof of concept for the feasibility of such endeavors. For example, benzoxazines with thioamide linkages have been successfully prepared and polymerized, with the thioamide groups influencing the curing temperatures of the resulting polybenzoxazines.

Interactive Data Table: Representative Examples of Complex Structures from N-Acylthioureas

Starting Material Type Reaction Type Product Type Potential Application Reference
N-acylthiourea with heterocyclic amineCondensationN-acylthiourea with heterocyclic ringAntimicrobial, Antioxidant
N-(Isothiocyanatoalkyl)carboxamidesCyclization1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivativesNot specified
Thioamide containing phenolic reagentsPolycondensationPolybenzoxazinesThermally stable polymers
Thiophene-isoindigo-thiophene oligomersElectropolymerizationConjugated polymersElectrochromic materials

Disclaimer: The examples in this table are based on the reactivity of analogous N-acylthioureas and related compounds, illustrating the synthetic potential of the this compound scaffold.

Structure-Property Relationship Studies in Designed Thiourea-Based Scaffolds

The rational design of this compound derivatives is guided by the understanding of their structure-property relationships. By systematically altering the chemical structure and studying the resulting changes in physical, chemical, and biological properties, researchers can develop compounds with optimized performance for specific applications.

The biological activities of N-acylthioureas are diverse and have been the subject of numerous studies. For instance, various N-acylthiourea derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

In the context of anticancer activity, QSAR studies on N-benzoyl-N'-phenylthiourea derivatives have shown a correlation between the lipophilicity and steric parameters of the substituents and their cytotoxic effects on cancer cell lines. researchgate.netnih.gov For example, the introduction of chloro groups on the benzoyl ring led to a significant increase in anticancer activity against MCF-7 cells. researchgate.net These findings highlight the importance of hydrophobic interactions in the binding of these compounds to their biological targets.

Furthermore, N-acylthiourea derivatives bearing heterocyclic moieties have demonstrated promising antimicrobial and anti-biofilm activities. The specific heterocycle attached to the thiourea backbone was found to be a key determinant of the activity spectrum. For example, derivatives containing benzothiazole and 6-methylpyridine showed notable activity against E. coli biofilms.

Interactive Data Table: Structure-Property Relationships in N-Acylthiourea Analogs

Scaffold Property Studied Key Structural Feature for Activity Reference
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamideAnti-inflammatoryElectron-withdrawing groups on N-phenyl ring nih.gov
N-benzoyl-N'-phenylthioureaAnticancer (MCF-7 cells)Chloro-substitution on benzoyl ring; Lipophilicity researchgate.netnih.gov
N-acyl-N'-heterocyclic thioureasAntimicrobial (E. coli)Benzothiazole and 6-methylpyridine moieties
N-monosubstituted aroylthioureasUrease inhibitionN-monosubstituted thiourea motif

Disclaimer: The structure-property relationship data presented here is derived from studies on structurally related N-acylthiourea analogs due to the limited availability of such data for this compound itself.

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